(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol
Description
The compound (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol is a highly complex molecule featuring:
- Oxane core: A six-membered carbohydrate-like ring with hydroxymethyl and hydroxyl substituents.
- Tetracyclic terpenoid moiety: A fused tetracyclo[11.2.1.01,10.04,9]hexadecane system with hydroxyl and methyl groups.
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15?,16-,17+,18-,19-,20-,21-,22-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXOTBTLJGELG-QTINVTRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol typically involves multiple steps. The process begins with the preparation of the tetracyclic ring system, followed by the introduction of hydroxyl groups through controlled hydroxylation reactions. The final step involves the attachment of the oxane ring to the tetracyclic core. Reaction conditions often include the use of catalysts, specific temperature controls, and precise pH adjustments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve specific solvents, temperature controls, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects in various diseases:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The hydroxymethyl and tetrahydro-pyran moieties may contribute to these properties by modulating inflammatory pathways .
- Venous Disease Treatment : It has been suggested that derivatives of this compound could be effective in treating conditions such as chronic venous insufficiency due to their ability to enhance venous tone and reduce edema .
Biochemical Applications
The structural features of this compound make it a candidate for various biochemical applications:
- Enzyme Inhibition : The presence of multiple hydroxyl groups allows for potential interactions with enzymes involved in metabolic pathways. Studies have shown that similar glycosylated compounds can inhibit specific enzymes linked to metabolic disorders .
- Drug Delivery Systems : The compound's hydrophilic nature due to its hydroxyl groups could facilitate its use in drug delivery systems where solubility and bioavailability are critical factors.
Natural Product Chemistry
Given the structural complexity and the presence of multiple stereocenters:
- Natural Product Derivatives : This compound can be synthesized or isolated as a derivative of natural products like ginsenosides or other plant-based compounds known for their health benefits .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and tetracyclic structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Structural Similarity Analysis
Methods :
- Tanimoto Coefficient : A fingerprint-based similarity metric widely used in virtual screening. Compounds with Tanimoto scores >0.7 are considered structurally analogous .
- Maximal Common Subgraph (MCS) : A graph-based algorithm for identifying shared substructures, critical for comparing complex polycyclic systems .
- Molecular Networking : Uses MS/MS fragmentation patterns (cosine scores) to cluster related metabolites .
Key Findings :
- Tetracyclic Terpenoid Analogues: The terpenoid moiety in the target compound is rare. Similarity searches using MCS identified compounds like aglaithioduline () and Verongiida sponge alkaloids (), which share fused cyclic systems but lack the oxane core. Tanimoto scores for these analogues ranged from 0.45–0.65, indicating moderate structural overlap .
- Oxane-Based Glycosides: Compounds such as (2R,3R,4S,5S,6R)-2-[(2E,6Z)-8-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol () share the oxane backbone but lack the tetracyclic substituent. These showed higher Tanimoto scores (0.75–0.85) due to carbohydrate similarity .
Physicochemical and Pharmacokinetic Properties
Table 1 : Comparative Properties of the Target Compound and Analogues
Notes:
- Aglaithioduline, despite lower structural similarity, shares favorable pharmacokinetics (e.g., solubility) due to simpler topology .
Bioactivity and Target Affinity
Key Insights :
- HDAC Inhibition Potential: Aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase (HDAC) inhibitor, suggesting the target compound may share epigenetic modulation activity .
- Enzyme Docking Variability: Minor structural changes in terpenoid substituents (e.g., hydroxyl group position) significantly alter binding affinity to targets like ROCK1/2 (). For example, ripasudil analogues with similar cores showed affinity differences >50% due to substituent tweaks .
- Activity Cliffs :
Computational Tools and Databases
- SwissSimilarity : Used for 2D/3D ligand screening; effective for comparing oxane-based motifs .
- US-EPA CompTox Dashboard : Provides Tanimoto-based similarity searches (threshold >0.8) for hazard and efficacy read-across .
- KEGG/LIGAND Database: Clusters compounds into functional groups (e.g., carbohydrates, terpenoids) using MCS algorithms .
Biological Activity
The compound (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol is a complex glycosylated compound with significant potential in various biological applications. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula: C28H48O11
- Molar Mass: 552.67 g/mol
- Solubility: Soluble in water; slightly soluble in ethanol.
- Melting Point: 239 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways. The hydroxymethyl and glycosyl moieties are critical for its interaction with biological systems.
Enzyme Inhibition
Research indicates that this compound can inhibit certain glycosidases and kinases. For instance:
- Glycosidase Inhibition: The presence of the hydroxymethyl group enhances binding affinity to glycosidases involved in carbohydrate metabolism.
- Kinase Inhibition: Preliminary studies have shown that the compound may modulate signaling pathways by inhibiting specific kinases.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound:
- In vitro Studies: The compound exhibited cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Broad-spectrum Activity: It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis.
Research Findings
Future Directions
Further research is warranted to fully elucidate the pharmacokinetics and long-term effects of this compound. Potential areas include:
- Clinical Trials: To assess safety and efficacy in humans.
- Mechanistic Studies: To explore detailed biochemical pathways affected by the compound.
- Formulation Development: To enhance bioavailability through novel delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
